molecular formula C10H13NO3 B14673396 Methyl n-(4-ethoxyphenyl) carbamate CAS No. 35407-50-2

Methyl n-(4-ethoxyphenyl) carbamate

Cat. No.: B14673396
CAS No.: 35407-50-2
M. Wt: 195.21 g/mol
InChI Key: PAUQHJVSLMTANL-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)carbamic acid methyl ester is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring, a carbamic acid moiety, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)carbamic acid methyl ester typically involves the esterification of (4-ethoxyphenyl)carbamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • (4-Methoxyphenyl)carbamic acid methyl ester
  • (4-Ethoxyphenyl)carbamic acid ethyl ester
  • (4-Ethoxyphenyl)carbamic acid butyl ester

Comparison: (4-Ethoxyphenyl)carbamic acid methyl ester is unique due to its specific ester group, which influences its reactivity and applications.

Properties

CAS No.

35407-50-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-4-8(5-7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

PAUQHJVSLMTANL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

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